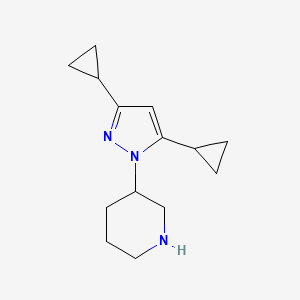

3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine

Descripción

3-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine core substituted at the 3-position with a pyrazole ring bearing two cyclopropyl groups. This structure combines the conformational flexibility of piperidine with the steric and electronic effects of the dicyclopropyl-pyrazole moiety. These studies highlight the importance of substituent effects on molecular conformation and intermolecular interactions.

Propiedades

IUPAC Name |

3-(3,5-dicyclopropylpyrazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3/c1-2-12(9-15-7-1)17-14(11-5-6-11)8-13(16-17)10-3-4-10/h8,10-12,15H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAJESBWBMNDLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C(=CC(=N2)C3CC3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Synthesis of 3,5-Dicyclopropylpyrazole Intermediate

Starting Materials: Cyclopropyl-substituted 1,3-diketones or β-ketoesters are reacted with hydrazine or substituted hydrazines.

Reaction Conditions: The cyclocondensation is typically carried out under reflux in ethanol or another suitable solvent, sometimes with acid or base catalysis to promote ring closure.

Outcome: Formation of 3,5-dicyclopropyl-1H-pyrazole with the pyrazole ring bearing cyclopropyl groups at positions 3 and 5.

Step 2: Activation of Pyrazole Nitrogen for Coupling

- The pyrazole nitrogen (N-1) is activated for nucleophilic substitution by converting it into a suitable leaving group or by direct coupling using palladium-catalyzed Buchwald–Hartwig amination conditions.

Step 3: Coupling with Piperidine

Method A: Nucleophilic Substitution

- The pyrazole intermediate bearing a halogen (e.g., chloro or bromo substituent) at N-1 position or on a side chain is reacted with piperidine under basic conditions to substitute the halogen with the piperidine moiety.

Method B: Buchwald–Hartwig Amination

- Palladium-catalyzed cross-coupling of the pyrazole intermediate with piperidine under microwave or thermal conditions using suitable ligands and bases to form the N-piperidinyl substituted pyrazole.

Typical Conditions: Use of Pd catalysts (e.g., Pd(OAc)2), phosphine ligands, bases such as sodium tert-butoxide or potassium carbonate, and solvents like toluene or dioxane under inert atmosphere.

Step 4: Purification

- The final compound is purified by column chromatography or recrystallization to obtain this compound in high purity.

Research Findings and Data

While direct preparation data for this compound is limited in open literature, analogous compounds and related pyrazole-piperidine derivatives have been synthesized using the above strategies. Patents such as EP3239145B1 describe the preparation of pyrazolyl-piperidine derivatives via palladium-catalyzed coupling, which can be adapted for this compound.

The use of Buchwald–Hartwig amination has been demonstrated as an efficient method for coupling pyrazole derivatives with amines such as piperidine, often under microwave irradiation to improve yields and reduce reaction times.

Comparative Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | Cyclopropyl diketone + hydrazine, reflux EtOH | 70–90 | Acid/base catalysis may improve yield |

| 2 | Activation of pyrazole N-1 | Halogenation or direct coupling | — | Halogenation often precedes coupling |

| 3 | N-Substitution with piperidine | Buchwald–Hartwig amination (Pd catalyst, ligand, base, solvent) | 34–93 | Microwave irradiation enhances reaction |

| 4 | Purification | Chromatography or recrystallization | — | Essential for high purity |

Notes on Optimization and Challenges

Selectivity: Controlling substitution at N-1 without affecting other positions requires careful choice of reagents and conditions.

Yields: Reported yields for similar pyrazole-piperidine coupling steps vary widely (34–93%), indicating the need for optimization depending on substituents and scale.

Functional Group Compatibility: Cyclopropyl groups are sensitive to harsh conditions; mild reaction conditions are preferred to preserve ring integrity.

Microwave-Assisted Synthesis: Use of microwave irradiation has been shown to improve coupling efficiency and reduce reaction times significantly.

Análisis De Reacciones Químicas

Types of Reactions

3-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents to modify the pyrazole or piperidine rings.

Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl groups or the nitrogen atoms in the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions could introduce various functional groups into the molecule .

Aplicaciones Científicas De Investigación

Structure and Composition

- IUPAC Name : 3-(3,5-dicyclopropylpyrazol-1-yl)piperidine

- Molecular Formula : C14H21N3

- Molecular Weight : 231.3366 g/mol

- CAS Number : 2097964-99-1

Chemical Reactions

The compound can undergo various reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its biological activity or to synthesize more complex compounds.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form pyrazole oxides. |

| Reduction | Reduction can modify the pyrazole or piperidine rings. |

| Substitution | Substitution reactions can introduce functional groups at cyclopropyl groups or nitrogen atoms. |

Medicinal Chemistry

Anticancer Activity : Preliminary studies suggest that compounds similar to 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine exhibit anticancer properties through the inhibition of tubulin polymerization, disrupting cell division and potentially leading to cell death. This mechanism is critical for developing new anticancer agents.

Antimicrobial Properties : Research indicates potential antimicrobial activities, making it a candidate for developing new antibiotics.

Material Science

The compound serves as a building block for synthesizing more complex heterocyclic compounds, which are essential in developing new materials with specific properties. Its unique cyclopropyl groups provide distinct steric and electronic characteristics that can influence the reactivity and interactions of synthesized materials.

Pharmaceutical Development

Ongoing research explores this compound as a pharmaceutical intermediate or active ingredient in drug formulations. Its unique structure may offer advantages in targeting specific biological pathways .

Study 1: Antitumor Activity

A study focused on the antitumor effects of related pyrazole derivatives demonstrated that compounds inhibiting tubulin polymerization could effectively reduce tumor growth in vitro. The findings suggest that this compound may share similar mechanisms of action, warranting further investigation into its potential as an anticancer agent.

Study 2: Antimicrobial Efficacy

In another research initiative, derivatives of this compound were tested against various bacterial strains. Results indicated significant antimicrobial activity, particularly against Gram-positive bacteria. These findings highlight the potential application of this compound in developing novel antimicrobial agents.

Mecanismo De Acción

The mechanism of action of 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparación Con Compuestos Similares

Core Structural Variations: Piperidine vs. Piperazine

A critical comparison can be drawn with compounds I and II from , which differ only in their central six-membered ring (piperidine in I and piperazine in II ). Key findings include:

Substituent Effects: Cyclopropyl vs. Aromatic Groups

The cyclopropyl groups in the target compound differ significantly from the cyclopentene and quinoline moieties in . Cyclopropane’s high ring strain and sp³ hybridization may:

- Enhance Rigidity : Restrict rotational freedom of the pyrazole ring, stabilizing specific conformations.

- Modify Intermolecular Contacts: Reduce π-π stacking (common in quinoline analogs) and increase H⋯H interactions, similar to I and II (67.5–65.9% Hirshfeld surface contributions) .

Crystallographic and Computational Insights

Studies in employed Hirshfeld surface analysis and energy frameworks to quantify intermolecular forces. For example:

Table 1: Structural and Hirshfeld Parameters for Analogous Compounds

| Parameter | Compound I (Piperidine) | Compound II (Piperazine) | Target Compound (Hypothetical) |

|---|---|---|---|

| Central Ring Conformation | Chair | Chair | Chair (assumed) |

| Major Hirshfeld Contact | H⋯H (67.5%) | H⋯H (65.9%) | H⋯H (predicted >65%) |

| Dominant Interaction | Dispersion | Dispersion | Dispersion (expected) |

| Aromatic Inclination | 15.83° (phenyl) | 13.82° (phenyl) | N/A (cyclopropane substituents) |

Actividad Biológica

3-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)piperidine is a heterocyclic compound characterized by a pyrazole ring substituted with cyclopropyl groups and a piperidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of this compound is thought to be linked to its ability to inhibit tubulin polymerization, a mechanism that disrupts cell division and induces cell death in cancer cells. Similar compounds have demonstrated in vitro anticoronavirus and antitumoral activities, suggesting that this compound may share these beneficial properties.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer effects. For instance, studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation through various pathways, including apoptosis and cell cycle arrest . The specific activities of this compound are still under investigation, but its structural characteristics suggest a promising profile.

Antimicrobial Activity

In addition to anticancer effects, this compound is also being explored for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although detailed data on its efficacy and mechanisms are still required .

Structure-Activity Relationship (SAR)

The unique structure of this compound contributes to its biological activity. The presence of cyclopropyl groups enhances steric and electronic properties, potentially influencing interactions with biological targets. Comparative analysis with similar compounds reveals that variations in substituents can significantly alter the potency and selectivity of the compound against specific biological targets .

Case Studies

Several studies have evaluated the biological effects of compounds related to this compound:

- Antitumor Activity : A study demonstrated that pyrazole derivatives could effectively inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The IC50 values for some derivatives were reported below 20 nM, indicating potent activity .

- Antimicrobial Effects : Another investigation focused on the antimicrobial potential of related pyrazole compounds, highlighting their effectiveness against resistant bacterial strains .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.